(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

chiral resolution vasopressin V1a antagonism stereospecific synthesis

This (S)-enantiomer hydrobromide salt (CAS 2307732-88-1) is essential for medicinal chemistry programs targeting vasopressin V1a antagonism or gamma-secretase modulation. The defined (2S) stereochemistry ensures SAR datasets are not confounded by racemic mixtures, while the HBr salt provides superior crystallinity and stability versus the free base or HCl salt. Use as an authentic chiral standard for HPLC/SFC method development or as a 1,2,4-triazole regioisomeric scaffold distinct from click-chemistry-derived 1,2,3-triazoles.

Molecular Formula C7H13BrN4
Molecular Weight 233.11 g/mol
Cat. No. B8257366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide
Molecular FormulaC7H13BrN4
Molecular Weight233.11 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=NN2.Br
InChIInChI=1S/C7H12N4.BrH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H/t6-;/m0./s1
InChIKeyAHLUBXQQWQBZFJ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide: Chiral Triazolylpiperidine Scaffold for Stereospecific Drug Discovery


(S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide (CAS 2307732-88-1) is a chiral, enantiopure hydrobromide salt of a triazolylpiperidine scaffold (molecular formula C₇H₁₃BrN₄, molecular weight 233.11 g/mol) . It belongs to the broader class of 1,2,4-triazole–piperidine conjugates, a privileged motif in medicinal chemistry implicated in vasopressin V1a receptor antagonism [1], gamma-secretase modulation [2], and renin inhibition [3].

Why Generic Substitution Fails for (S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide in Chiral Synthesis and Assay Development


Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1604436-77-2 free base; 2307748-07-6 HBr salt) , the racemate (CAS 933713-88-3) , or the hydrochloride salt (CAS 1820735-50-9) is not scientifically equivalent. In the triazolylpiperidine class, the stereochemistry at the piperidine 2-position directly governs target binding geometry—the vasopressin V1a patent explicitly defines enantiomerically pure (S)- and (R)-configurations as distinct chemical entities with separate biological profiles [1]. The hydrobromide counterion further differentiates this salt from the hydrochloride and free base forms in crystallinity, hygroscopicity, and solubility, parameters that directly affect reproducible dosing in in vitro assays and in vivo PK studies.

Quantitative Differentiation Evidence for (S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide vs. Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-2-(1H-1,2,4-triazol-5-yl)piperidine – Stereochemical Configuration as a Determinant of Biological Target Engagement

The (S)-enantiomer (CAS 1604381-68-1 free base; 2307732-88-1 hydrobromide) possesses the (2S) absolute configuration at the piperidine C2 position, while the (R)-enantiomer (CAS 1604436-77-2 free base; 2307748-07-6 hydrobromide) possesses the (2R) configuration . In the triazolylpiperidine vasopressin V1a antagonist patent series, enantiomerically resolved compounds bearing a (2S)-triazolylpiperidine core are explicitly separated from their (2R)-counterparts, and individual enantiomers are assigned distinct biological example numbers, confirming that stereochemistry is a primary determinant of pharmacological activity within this scaffold class [1].

chiral resolution vasopressin V1a antagonism stereospecific synthesis

Salt Form Selection: Hydrobromide vs. Hydrochloride vs. Free Base – Physicochemical Property Differentiation

The target compound is supplied as the hydrobromide salt (C₇H₁₃BrN₄, MW 233.11), whereas the HCl salt (CAS 1820735-50-9, C₇H₁₃ClN₄, MW 188.66) and free base (CAS 1604381-68-1, C₇H₁₂N₄, MW 152.20) are distinct chemical entities with differing molecular weights, counterion masses, and solid-state properties . The hydrobromide salt has a molecular weight 44.45 g/mol higher than the hydrochloride and 80.91 g/mol higher than the free base, directly affecting molar-based dosing calculations .

salt screening solubility solid-state chemistry

Vendor-Supplied Purity Benchmark: 95%+ vs. Class-Average Research Chemical Purity

The compound is commercially supplied with a purity specification of ≥95% (HPLC) as listed by Chemenu . This provides a baseline quality benchmark for procurement. In comparison, many research-chemical-grade triazolylpiperidine analogs are offered at 95% or 97% purity tiers, and procurement decisions often hinge on whether a higher purity grade (e.g., ≥98%) is required for sensitive enantioselective assays or crystallographic studies.

purity specification quality control procurement benchmark

Triazolylpiperidine Scaffold Class: Documented Pharmacological Relevance Across Multiple Therapeutic Programs

The 1,2,4-triazol-5-yl-piperidine scaffold is a validated pharmacophore appearing in multiple patent families. It forms the core of vasopressin V1a receptor antagonists (Pfizer, US7745630B2) [1], gamma-secretase modulators for Alzheimer's disease (Janssen/Cellzome, US8987276B2) [2], and renin inhibitors for hypertension [3]. In the renin inhibitor series, 4-triazolyl-substituted piperidine derivatives containing a 1,2,3-triazol-5-yl substituent achieved IC₅₀ values as low as 631 nM [3], demonstrating that the triazolylpiperidine connectivity is productive for target engagement. While these data are for structurally distinct analogs rather than the exact target compound, they establish the scaffold's broad biological relevance.

vasopressin V1a gamma-secretase modulation renin inhibition scaffold privilege

Regioisomeric Triazole Connectivity: 1,2,4-Triazol-5-yl vs. 1,2,3-Triazolyl-Piperidine Scaffolds

The target compound features a 1,2,4-triazole ring connected at the C5 position to the piperidine C2. This is structurally distinct from the more common 1,2,3-triazolyl-piperidine analogs generated via CuAAC click chemistry, which dominate the renin inhibitor and anti-enzymatic literature [1][2]. The 1,2,4-triazole regioisomer presents different hydrogen-bond donor/acceptor geometry (the 1,2,4-triazole N2 and N4 positions vs. the 1,2,3-triazole N2 and N3), altering target protein interaction potential. In the 1,2,4-triazole-bearing azinane enzyme inhibition series, methyl phenyl-substituted derivatives achieved AChE IC₅₀ = 0.73 ± 0.54 µM and α-glucosidase IC₅₀ = 36.74 ± 1.24 µM [3], demonstrating that the 1,2,4-triazole connectivity is competent for enzyme inhibition, though these data are for 4-substituted piperidine analogs, not C2-substituted.

regioisomerism triazole connectivity structure-activity relationship

Optimal Procurement and Application Scenarios for (S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide


Enantioselective Medicinal Chemistry: Hit-to-Lead Exploration of Vasopressin V1a or Gamma-Secretase Programs Requiring Defined (S)-Stereochemistry

Programs targeting vasopressin V1a antagonism [1] or gamma-secretase modulation [2] that require an enantiopure (S)-configured triazolylpiperidine building block should use this compound (CAS 2307732-88-1). The defined (2S) stereochemistry ensures that SAR datasets are not confounded by racemic mixtures. The hydrobromide salt form provides a stable, crystalline solid suitable for weighing and dissolution in standard assay buffers.

Scaffold-Hopping Campaigns Exploring 1,2,4-Triazole vs. 1,2,3-Triazole Bioisosteric Replacements

Research groups seeking to differentiate their chemical series from the heavily patented 1,2,3-triazolyl-piperidine space (dominated by CuAAC click chemistry) [3] can use this compound as a 1,2,4-triazole regioisomeric starting point. The C2-piperidine connectivity provides a vector distinct from the more common C4-substituted analogs, potentially accessing novel binding modes in targets such as renin, AChE, or α-glucosidase [4].

Chiral Chromatography Method Development and Enantiomeric Excess Determination

Analytical chemistry groups developing chiral HPLC or SFC methods for triazolylpiperidine enantiomer separation can use this compound as an authentic (S)-enantiomer standard. Its defined absolute configuration (2S) enables calibration of retention times and enantiomeric excess determination for reaction monitoring in asymmetric synthesis campaigns.

Salt Form Optimization Studies: Comparative Physicochemical Profiling of HBr, HCl, and Free Base Forms

Preformulation groups conducting salt screening for triazolylpiperidine drug candidates can use this hydrobromide salt as a comparator against the hydrochloride salt (CAS 1820735-50-9) and free base (CAS 1604381-68-1) to evaluate the impact of counterion selection on aqueous solubility, hygroscopicity, thermal stability (DSC/TGA), and intrinsic dissolution rate.

Quote Request

Request a Quote for (S)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.